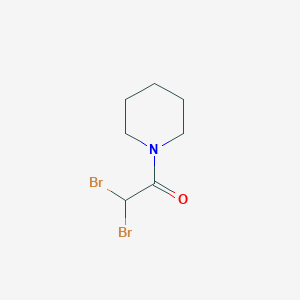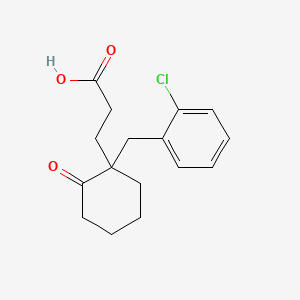
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid is an organic compound that features a chlorobenzyl group attached to a cyclohexane ring with a propionic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of a propionic acid derivative. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Solvents: Organic solvents like ethanol or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize:
Catalysts: Metal catalysts such as cobalt or manganese bromides.
Oxidizing Agents: Molecular oxygen or other oxidizing agents to drive the reaction.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzoic acid: Similar in structure but lacks the cyclohexane ring and propionic acid side chain.
Benzyl chloride: Contains a benzyl group but lacks the additional functional groups present in 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid.
Uniqueness
This compound is unique due to its combination of a chlorobenzyl group, a cyclohexane ring, and a propionic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
791-45-7 |
|---|---|
Molekularformel |
C16H19ClO3 |
Molekulargewicht |
294.77 g/mol |
IUPAC-Name |
3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-2-1-5-12(13)11-16(10-8-15(19)20)9-4-3-7-14(16)18/h1-2,5-6H,3-4,7-11H2,(H,19,20) |
InChI-Schlüssel |
XEBOVYWLIDTDQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


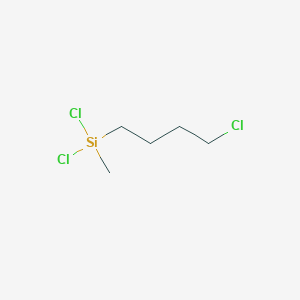
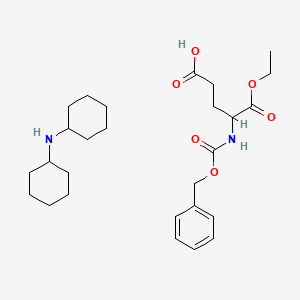
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
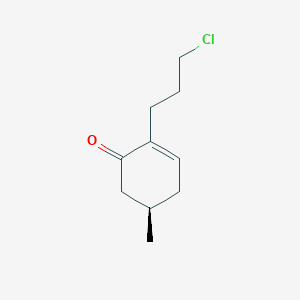
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
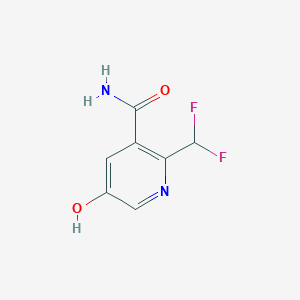
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
